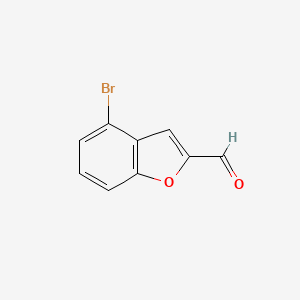

4-Bromobenzofuran-2-carbaldehyde

Description

Significance of Benzofuran (B130515) Derivatives in Contemporary Organic Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a structural motif present in a vast array of natural products and synthetic compounds. bldpharm.comnih.gov The inherent chemical architecture of the benzofuran nucleus imparts a range of biological activities, making its derivatives a subject of intense investigation in medicinal chemistry.

Natural and synthetic benzofuran derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticancer activities. nih.govrsc.org This diverse bioactivity has established the benzofuran scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.

The versatility of the benzofuran ring system also extends to its utility as a synthetic intermediate. The fused ring system can be functionalized at various positions, allowing for the construction of complex molecular architectures. The development of novel and efficient synthetic routes to access diverse benzofuran derivatives remains an active area of research in organic chemistry. nih.gov

Rationale for Research on 4-Bromobenzofuran-2-carbaldehyde Systems

The strategic placement of a bromine atom at the 4-position of the benzofuran ring, coupled with a carbaldehyde (aldehyde) group at the 2-position, creates a molecule with significant potential for further chemical exploration. The rationale for focusing research on this compound is multifaceted:

Versatile Synthetic Intermediate: The aldehyde group is a highly reactive functional group that can participate in a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. This allows for the elaboration of the side chain at the 2-position.

Site for Cross-Coupling Reactions: The bromine atom on the benzene ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

Modulation of Physicochemical Properties: The presence of the bromine atom, an electron-withdrawing group, can influence the electron density of the benzofuran ring system, thereby affecting its reactivity and the acidity of nearby protons. Halogenation can also impact the lipophilicity of the molecule, which is a critical parameter for its pharmacokinetic profile in potential medicinal applications.

Scope and Research Focus on this compound

The research focus on this compound is primarily centered on its utility as a versatile building block in organic synthesis. The aldehyde functionality provides a reactive site for the introduction of diverse structural motifs, while the bromo-substituent opens avenues for the construction of more complex, polyfunctionalized benzofuran derivatives through modern cross-coupling methodologies.

While direct and extensive research on the specific biological activities of this compound is not widely documented in publicly available literature, the known pharmacological importance of the broader class of halogenated benzofurans suggests that derivatives synthesized from this compound could be of significant interest for biological screening. Therefore, a key aspect of the research scope involves the synthesis of libraries of novel compounds derived from this compound for subsequent evaluation in various biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅BrO₂ |

| Molecular Weight | 225.04 g/mol |

| IUPAC Name | 4-bromo-1-benzofuran-2-carbaldehyde |

| CAS Number | 188417-33-4 |

Note: The data in this table is compiled from common chemical databases and may not have been experimentally verified in all cases.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNYEJHGEHRDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(O2)C=O)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618673 | |

| Record name | 4-Bromo-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177735-24-9 | |

| Record name | 4-Bromo-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 4 Bromobenzofuran 2 Carbaldehyde

Aldehyde Group Reactivity and Functionalization

The aldehyde group at the C2 position of 4-bromobenzofuran-2-carbaldehyde is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its reactivity is characterized by condensation reactions, oxidation and reduction pathways, and nucleophilic additions.

Condensation Reactions (e.g., Knoevenagel)

The Knoevenagel condensation is a prominent reaction for this compound, involving the reaction of the aldehyde with a compound containing an active methylene (B1212753) group. jocpr.comsphinxsai.com This reaction is typically catalyzed by a weak base and results in the formation of a new carbon-carbon double bond. jocpr.comsphinxsai.comscirp.org For instance, the condensation with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of α,β-unsaturated products. jocpr.comscirp.org These reactions are significant in organic synthesis for creating more complex molecular structures. sphinxsai.comscirp.org

Table 1: Examples of Knoevenagel Condensation Reactions

| Active Methylene Compound | Catalyst | Product |

| Malononitrile | Piperidine | 2-((4-bromobenzofuran-2-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(4-bromobenzofuran-2-yl)acrylate |

| Barbituric Acid | Piperidine/Acetic Acid | 5-((4-bromobenzofuran-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

This table presents illustrative examples of Knoevenagel condensation reactions.

Oxidation and Reduction Pathways

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. organic-chemistry.orglibretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) and Jones reagent (CrO3 in sulfuric acid). libretexts.org The resulting 4-bromobenzofuran-2-carboxylic acid is a valuable intermediate for further synthetic modifications. researchgate.net

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (4-bromobenzofuran-2-yl)methanol, is typically accomplished using hydride reagents. chemguide.co.uklibretexts.org Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this purpose. libretexts.org These reducing agents act as a source of hydride ions (H-), which attack the electrophilic carbonyl carbon. libretexts.orglibretexts.org

Table 2: Oxidation and Reduction of this compound

| Transformation | Reagent(s) | Product |

| Oxidation | Potassium Permanganate (KMnO4) or Jones Reagent (CrO3/H2SO4) | 4-Bromobenzofuran-2-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4) | (4-Bromobenzofuran-2-yl)methanol |

This table summarizes the common oxidation and reduction reactions of the aldehyde group.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of a tetrahedral intermediate. fiveable.mepressbooks.pubmasterorganicchemistry.comyoutube.com This is a fundamental reaction for creating new carbon-carbon and carbon-heteroatom bonds. fiveable.me

Grignard Reaction: Grignard reagents (R-MgX) react with this compound to form secondary alcohols after an acidic workup. adichemistry.commasterorganicchemistry.commasterorganicchemistry.com The alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com For example, reaction with methylmagnesium bromide would yield 1-(4-bromobenzofuran-2-yl)ethanol.

Wittig Reaction: The Wittig reaction provides a method for converting the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction involves a phosphonium (B103445) ylide (Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgudel.edu The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org

Reactivity at the Benzofuran (B130515) Ring System

The benzofuran ring of this compound can also undergo chemical modifications, primarily through electrophilic and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution with Bromine

The bromine atom at the C4 position can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This type of reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org The formyl group at the C2 position can contribute to this stabilization. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can potentially displace the bromide. nih.gov

Transformations Involving the Furan (B31954) Ring

The furan ring of this compound, while aromatic, can participate in various reactions that modify its structure. These transformations are often aimed at creating more complex heterocyclic systems or introducing specific functionalities.

One notable transformation is the rhodium-catalyzed intramolecular denitrogenative transannulation. This process has been utilized for the synthesis of benzofurans from N-sulfonyl-1,2,3-triazole-tethered cyclohexadienones. nih.gov The reaction pathway is highly dependent on the nature of the linker atom (oxygen or nitrogen) between the cyclohexadienone and triazole moieties. nih.gov For oxygen-linked triazoles, a cascade sequence involving intramolecular cyclopropanation and rearrangement leads to the formation of benzofuran structures. nih.gov

Another approach involves radical cyclization. For instance, a mild and broadly applicable method has been developed to prepare complex benzofurylethylamine derivatives through a unique radical cyclization cascade. nih.gov This involves a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether, which initiates a radical cyclization followed by an intermolecular radical-radical coupling. nih.gov

Furthermore, the furan ring can be generated through various cyclization strategies, including intramolecular C7a–O, O–C2, C2–C3, and C3–C3a bond formations, as well as intermolecular approaches. nih.gov These methods often employ transition-metal catalysis or metal-free conditions to construct the benzofuran core from appropriately substituted precursors. nih.govnih.gov

Cross-Coupling Reactions of the Bromo-Substituent

The carbon-bromine bond at the 4-position of the benzofuran ring is a key site for derivatization through various transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity of accessible derivatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. yonedalabs.comfishersci.co.uklibretexts.org This palladium-catalyzed reaction couples the aryl bromide of this compound with an organoboron reagent, typically a boronic acid or its ester. yonedalabs.comfishersci.co.uklibretexts.org The reaction proceeds under basic conditions and is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boron reagents. fishersci.co.ukmdpi.com

The general mechanism involves a catalytic cycle with a palladium(0) species. yonedalabs.comlibretexts.org The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex, forming a Pd(II) intermediate. libretexts.org This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.comlibretexts.org

A variety of palladium catalysts and ligands can be employed, and the reaction conditions, including the choice of base and solvent, can be optimized to achieve high yields. mdpi.comresearchgate.net For example, studies on the Suzuki-Miyaura coupling of 4-bromobenzaldehyde (B125591) with phenylboronic acid have been conducted in a water/ethanol (B145695) mixture at room temperature. researchgate.net

Heck and Sonogashira Reactions

The bromo-substituent of this compound is also amenable to other important palladium-catalyzed cross-coupling reactions, namely the Heck and Sonogashira reactions.

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction provides a direct method for the synthesis of substituted alkenes attached to the benzofuran core.

The Sonogashira reaction is a versatile method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling allows for the introduction of alkyne functionalities, which are valuable handles for further transformations. While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that are less stringent. organic-chemistry.org Copper-free Sonogashira coupling protocols have also been developed. researchgate.net

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the well-established Suzuki, Heck, and Sonogashira reactions, other transition metal-catalyzed couplings can be employed to derivatize the 4-bromo position. For example, palladium-catalyzed cross-coupling reactions of 2-bromobenzo[b]furans with alkenylaluminum reagents have been reported. nih.gov This reaction proceeds via an oxidative addition of the bromobenzofuran to a Pd(0) complex, followed by transmetalation with the alkenylaluminum reagent and reductive elimination to afford the 2-alkenylbenzo[b]furan product. nih.gov

Synthesis of Advanced this compound Derivatives

The carbaldehyde group at the 2-position serves as a versatile functional handle for the synthesis of a wide array of more complex derivatives, particularly through the formation of various heterocyclic rings.

Heterocycle Annulation from the Carbaldehyde (e.g., oxime, oxadiazole, pyrazole (B372694), triazole)

The aldehyde functionality of this compound readily undergoes condensation reactions with various binucleophiles to construct new heterocyclic rings, a process known as heterocycle annulation. nih.govmdpi.com

Oxime Formation: The reaction of the carbaldehyde with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. asianpubs.orgnih.govorganic-chemistry.orgtcichemicals.comorientjchem.org This reaction is often carried out in the presence of a base, such as sodium carbonate, and can be performed under mild conditions, including solvent-free grinding at room temperature. asianpubs.orgnih.gov Oximes are crystalline compounds and serve as important intermediates for further transformations. asianpubs.orgnih.govtcichemicals.com

Table 1: Synthesis of Oximes from Aldehydes

| Aldehyde | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | NH₂OH·HCl, H₂C₂O₄ | CH₃CN, 60 min | 95 | orientjchem.org |

| 3-ClC₆H₄CHO | NH₂OH·HCl, Na₂CO₃ | Grinding, rt | 95 | asianpubs.org |

Oxadiazole Synthesis: 1,3,4-Oxadiazoles can be synthesized from the carbaldehyde through a multi-step sequence. nih.govuobasrah.edu.iqwjpmr.commanipal.edu Typically, the aldehyde is first converted to a hydrazone, which then undergoes oxidative cyclization to form the oxadiazole ring. nih.gov For example, reaction with a hydrazide can yield a Schiff base, which upon treatment with reagents like mercuric oxide and iodine, can be cyclized to the corresponding 1,3,4-oxadiazole. nih.gov

Pyrazole Synthesis: Pyrazoles can be synthesized by the condensation of the carbaldehyde with hydrazine (B178648) derivatives. organic-chemistry.orgmdpi.comyoutube.combeilstein-journals.orgumich.edu A common method is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. youtube.com The aldehyde group of this compound can be a precursor to a 1,3-dicarbonyl equivalent or can react with a suitable hydrazine derivative to form a hydrazone, which can then cyclize to a pyrazole. The regioselectivity of pyrazole formation can often be controlled by the choice of solvent and reaction conditions. organic-chemistry.org

Triazole Synthesis: 1,2,4-Triazoles can be synthesized through various routes starting from the aldehyde. scispace.comnih.govbeilstein-journals.orgraco.catnih.gov One common method involves the reaction of the aldehyde with a 4-amino-3-thiol-1,2,4-triazole derivative to form a Schiff base, which can be further modified. nih.gov Another approach is the Einhorn–Brunner reaction, which involves the condensation of a hydrazine with a diacylamine. scispace.com The aldehyde can be incorporated into one of the reactants for these syntheses.

Table 2: Heterocycle Synthesis Starting from Aldehydes

| Heterocycle | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Aromatic Aldehyde, Hydrazide | HgO, I₂, DMF | nih.gov |

| Pyrazole | 1,3-Diketone, Arylhydrazine | DMAc, rt | organic-chemistry.org |

Preparation of Polyfunctionalized Benzofuran Scaffolds

This compound is a versatile heterocyclic building block for the synthesis of more complex, polyfunctionalized benzofuran derivatives. Its structure incorporates two key reactive sites: the aldehyde group at the 2-position and the bromo substituent on the benzene (B151609) ring at the 4-position. This dual reactivity allows for a range of chemical transformations, enabling the strategic introduction of diverse functional groups and the construction of elaborate molecular scaffolds. Key derivatization strategies include reactions targeting the aldehyde function, such as Knoevenagel condensations, and those exploiting the bromo group, primarily through palladium-catalyzed cross-coupling reactions.

The aldehyde group readily undergoes condensation reactions with active methylene compounds, a classic method for forming new carbon-carbon double bonds (C=C). scirp.orgsciensage.info The Knoevenagel condensation, in particular, is a widely employed strategy for this purpose. sciensage.infosphinxsai.com This reaction involves the base-catalyzed reaction of the aldehyde with a compound containing a methylene group flanked by two electron-withdrawing groups. sphinxsai.com This approach has been successfully used to synthesize a variety of vinyl-substituted benzofurans, which can serve as intermediates for further synthetic manipulations.

For instance, the reaction of benzofuran-2-carbaldehydes with active methylene reagents like ethyl cyanoacetate or barbituric acid, often in the presence of a basic catalyst such as piperidine, leads to the formation of corresponding arylidene derivatives. scirp.orgjocpr.com These reactions are fundamental in extending the conjugation of the benzofuran system and introducing functionalities that can participate in subsequent cyclization or substitution reactions. nih.gov The choice of the active methylene compound dictates the nature of the newly introduced functional groups.

The bromo substituent at the C4-position provides a handle for introducing aryl, heteroaryl, or alkyl groups through various transition-metal-catalyzed cross-coupling reactions. lookchem.comnih.gov Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly powerful tools for this purpose. lookchem.comscielo.org.mx The Suzuki coupling, which pairs the bromo-compound with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base, is a highly efficient method for forming new carbon-carbon bonds. lookchem.comuwindsor.ca This strategy allows for the modular construction of biaryl or aryl-alkyl benzofuran structures, significantly increasing molecular complexity. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be fine-tuned to achieve high yields and selectivity. lookchem.com

By employing these derivatization strategies sequentially or in tandem, chemists can access a vast chemical space of polyfunctionalized benzofuran scaffolds starting from this compound. For example, a Suzuki coupling at the C4-position followed by a Knoevenagel condensation at the C2-aldehyde would yield a highly decorated benzofuran core, demonstrating the synthetic utility of this intermediate.

Table 1: Knoevenagel Condensation of Benzofuran-2-carbaldehydes

This table summarizes representative Knoevenagel condensation reactions with benzofuran-2-carbaldehyde derivatives, illustrating the variety of active methylene compounds that can be used.

| Aldehyde Precursor | Active Methylene Compound | Catalyst/Conditions | Product Type | Ref |

| Naphthofuran-2-carbaldehyde | Ethyl Cyanoacetate | Reflux in Ethanol | (E)-ethyl 2-cyano-3-(naphtho[2,1-b]furan-2-yl)acrylate | scirp.org |

| Naphthofuran-2-carbaldehyde | Barbituric Acid | Base-catalyzed | 5-(Naphtho[2,1-b]furan-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione | jocpr.com |

| 5-Substituted furan-2-carboxaldehyde | Creatinine (B1669602) | Piperidine, Acetic Anhydride | Furfurylidene creatinine derivatives | sphinxsai.com |

| Aromatic Aldehydes | Malononitrile | Water-SDS-[BMIm]Br | Dicyanovinyl arenes | sciensage.info |

Table 2: Palladium-Catalyzed Cross-Coupling of Bromo-Benzofuran Derivatives

This table illustrates the application of palladium-catalyzed cross-coupling reactions for the functionalization of bromo-substituted benzofurans.

| Bromo-Benzofuran Substrate | Coupling Partner | Catalyst System | Reaction Type | Product Type | Ref |

| 3-Bromo-benzo[b]furan-2-carboxaldehyde | o-Formyl-phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | Suzuki Coupling | 2'-Formyl-[2,2'-bibenzo[b]furan]-3-carbaldehyde | lookchem.com |

| 2-Hydroxyaryl Halides | Terminal Alkynes | Palladium(II) acetate, Phosphine (B1218219) ligand | Sonogashira-type Coupling/Cyclization | 2-Substituted Benzofurans | scielo.org.mx |

| Bromo-naphthalene precursor | Various | Palladium catalyst | Cross-coupling | Diverse substituted naphthalenes | nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Bromobenzofuran 2 Carbaldehyde Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 4-bromobenzofuran-2-carbaldehyde and its derivatives. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing a detailed map of the molecular framework.

Modern NMR analysis extends beyond simple 1D spectra, employing a variety of 2D techniques to unravel complex spin systems and spatial relationships within the molecule. researchgate.netresearchgate.netsdsu.eduscience.govprinceton.edu

Correlation SpectroscopY (COSY): This homonuclear correlation experiment is fundamental for identifying proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are scalar-coupled, typically through two or three bonds. This is invaluable for tracing out the connectivity of protons within the benzofuran (B130515) ring system and any substituents.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.netsdsu.eduprinceton.edu It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of carbon resonances based on their attached protons. researchgate.net DEPT-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. princeton.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool for establishing long-range (typically 2-4 bonds) correlations between protons and carbons. researchgate.netsdsu.eduprinceton.edu This experiment is crucial for piecing together the molecular skeleton by connecting non-protonated carbons (like quaternary carbons and carbonyls) to nearby protons. For instance, in this compound, HMBC would show correlations from the aldehydic proton to carbons in the furan (B31954) and benzene (B151609) rings.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments provide information about the spatial proximity of nuclei. researchgate.netresearchgate.net Cross-peaks in a NOESY spectrum arise from the nuclear Overhauser effect, which occurs between nuclei that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of molecules.

These 2D NMR techniques, when used in concert, provide a comprehensive and unambiguous assignment of the NMR data for this compound analogs, forming the basis for their structural confirmation.

To complement experimental NMR data, theoretical calculations of NMR parameters have become an indispensable tool. imist.maacs.org The Gauge-Including Atomic Orbital (GIAO) method, a widely used approach within the framework of Density Functional Theory (DFT), allows for the accurate prediction of NMR chemical shifts. imist.maacs.orgacs.orgrsc.orgyoutube.com

The GIAO/DFT approach has been shown to yield reliable chemical shift predictions for various nuclei. imist.ma The process typically involves:

Optimization of the molecular geometry using a suitable level of theory and basis set.

Calculation of the NMR shielding tensors using the GIAO method.

Conversion of the calculated shielding tensors into chemical shifts, often by linear regression analysis against experimental data for a set of related compounds or by referencing to a standard like tetramethylsilane (B1202638) (TMS). imist.ma

This computational approach is particularly valuable for:

Confirming structural assignments: By comparing calculated chemical shifts with experimental values, one can gain confidence in the proposed structure. acs.org

Distinguishing between isomers: In cases where experimental data is ambiguous, theoretical calculations can often differentiate between constitutional isomers or stereoisomers. rsc.org

Understanding electronic effects: The calculated chemical shifts are sensitive to the electronic environment of the nuclei, providing insights into substituent effects and delocalization within the benzofuran system. acs.org

The accuracy of GIAO calculations has been shown to improve by sorting carbons based on their hybridization state and other factors before linear regression. acs.org

X-ray Crystallography for Solid-State Structure Elucidation

While NMR spectroscopy reveals the structure of molecules in solution, X-ray crystallography provides a precise three-dimensional picture of the molecule in the solid state. researchgate.netasianpubs.orgresearchgate.netvensel.org This technique is paramount for determining the absolute configuration, bond lengths, bond angles, and the packing of molecules in a crystal lattice.

The determination of the crystal structure of a benzofuran derivative, such as this compound, involves a series of steps:

Crystal Growth: A single crystal of suitable size and quality is grown from a solution.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern, consisting of thousands of reflections, is collected.

Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. This map is then refined to locate the positions of all atoms in the asymmetric unit. asianpubs.org Hydrogen atoms are often placed in calculated positions. asianpubs.org The final refinement minimizes the difference between the observed and calculated structure factors, resulting in a detailed molecular structure. researchgate.netvensel.org

The quality of the final structure is assessed by parameters such as the R-factor. asianpubs.org For benzofuran systems, the planarity of the fused ring system is a key feature to be analyzed. researchgate.net

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a network of intermolecular interactions. asianpubs.orgmdpi.comexlibrisgroup.comnih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material. mdpi.com For benzofuran derivatives, several types of interactions are commonly observed:

Hydrogen Bonding: Although classical hydrogen bonds (like O-H···O or N-H···O) may not be present in this compound itself, weaker C-H···O hydrogen bonds involving the aldehyde oxygen and aromatic C-H groups are possible and can play a significant role in stabilizing the crystal structure. asianpubs.orgmdpi.com

C-H...π Interactions: These interactions involve a C-H bond acting as a weak hydrogen bond donor and a π-system (the aromatic ring of the benzofuran) acting as the acceptor. These interactions are important in directing the packing of aromatic molecules. asianpubs.org

π...π Interactions: The stacking of aromatic rings is a common feature in the crystal structures of benzofuran derivatives. researchgate.net These interactions, where the electron-rich π-systems of adjacent molecules overlap, can be either face-to-face or offset. The nature and extent of π-π stacking can significantly influence the material's electronic and photophysical properties. researchgate.net

Vibrational Spectroscopic Techniques (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govresearchgate.netnih.gov The resulting spectra provide a characteristic "fingerprint" of the compound and offer valuable information about its functional groups and molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum is typically dominated by polar functional groups. For this compound, key characteristic IR bands would include:

The C=O stretching vibration of the aldehyde group, typically appearing in the region of 1680-1700 cm⁻¹.

C-H stretching vibrations of the aromatic and furan rings.

C=C stretching vibrations within the aromatic and furan rings.

The C-O-C stretching of the furan ring.

The C-Br stretching vibration, which would appear at lower frequencies.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where the frequency of the incident light is shifted upon interaction with the molecule's vibrations. nih.gov Raman spectra are often more sensitive to non-polar bonds and symmetric vibrations. Therefore, it provides complementary information to IR spectroscopy. For instance, the symmetric breathing modes of the aromatic ring are often strong in the Raman spectrum.

Theoretical calculations using DFT can be employed to predict the vibrational frequencies and intensities of both IR and Raman spectra. nih.gov This allows for a detailed assignment of the experimental bands to specific vibrational modes of the molecule, further confirming the molecular structure and providing insights into the bonding characteristics. nih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound analogs, FTIR spectra provide characteristic vibrational frequencies that confirm the presence of key structural motifs.

The carbonyl (C=O) stretching vibration of the aldehyde group is one of the most prominent features in the FTIR spectrum of these compounds, typically appearing in the range of 1670-1700 cm⁻¹. For instance, in studies of related benzofuran-2-carbaldehyde derivatives, this peak is a key indicator of the aldehyde functionality. The C-H stretching vibration of the aldehyde group is also observable, usually around 2850-2750 cm⁻¹.

The aromatic C=C stretching vibrations from the benzofuran ring system are generally found in the 1600-1450 cm⁻¹ region. The C-O-C stretching vibrations of the furan ring contribute to the spectrum with bands typically located between 1250 and 1050 cm⁻¹. The presence of the bromine atom is indicated by the C-Br stretching vibration, which appears at lower frequencies, usually in the 700-500 cm⁻¹ range.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (CHO) | C=O Stretch | 1670 - 1700 |

| Aldehyde (CHO) | C-H Stretch | 2750 - 2850 |

| Benzofuran Ring | Aromatic C=C Stretch | 1450 - 1600 |

| Furan Ring | C-O-C Stretch | 1050 - 1250 |

| Bromo-substituent | C-Br Stretch | 500 - 700 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy complements FTIR by providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound analogs, Raman spectra can offer valuable data on the skeletal vibrations of the benzofuran ring and the C-Br bond.

The symmetric stretching vibrations of the aromatic ring system often produce strong signals in the Raman spectrum. The vibrational modes involving the bromine atom can also be effectively probed. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of these molecules, aiding in their unambiguous identification and structural elucidation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives. It also provides structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks (M⁺ and M⁺+2) of almost equal intensity, which is a clear diagnostic for the presence of a single bromine atom in the molecule.

Common fragmentation pathways for benzofuran-2-carbaldehyde derivatives often involve the loss of the formyl radical (•CHO), resulting in a significant fragment ion. Further fragmentation of the benzofuran ring can also occur, providing additional structural clues.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For this compound, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This level of precision is crucial for confirming the identity of newly synthesized analogs and for metabolomics studies where precise identification of metabolites is required.

Ionization Techniques (e.g., ESI, LC-MS)

Various ionization techniques are employed in the mass spectrometric analysis of this compound analogs. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar compounds and is often coupled with liquid chromatography (LC-MS). LC-MS allows for the separation of complex mixtures before mass analysis, making it a powerful tool for the analysis of reaction mixtures or biological samples containing these compounds. This technique is particularly useful for monitoring the progress of reactions involving this compound and for identifying any byproducts or intermediates.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its analogs is characterized by absorption bands that correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Absorption Characteristics

The electronic spectrum of benzofuran derivatives typically displays multiple absorption bands in the UV region. These bands are generally attributed to π → π* transitions within the aromatic system. The presence of the bromine atom and the aldehyde group can influence the position and intensity of these absorption maxima (λ_max). The aldehyde group, being an electron-withdrawing group, can cause a red shift (bathochromic shift) in the absorption bands compared to the unsubstituted benzofuran. The bromine atom, through its inductive and resonance effects, can also modulate the electronic structure and thus the UV-Vis absorption characteristics.

Table 2: Illustrative UV-Vis Absorption Data for Benzofuran Derivatives

| Compound Class | Typical λ_max (nm) | Associated Electronic Transition |

| Benzofurans | 240 - 250, 270 - 280 | π → π |

| Benzofuran-2-carbaldehydes | 290 - 320 | π → π |

The study of the photophysical properties, including absorption and emission characteristics, is important for understanding the potential applications of these compounds in areas such as fluorescent probes and organic electronics.

Solvatochromic Studies

Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a critical area of investigation for understanding the electronic properties of molecules. In the context of this compound analogs, solvatochromic studies provide valuable insights into their ground and excited state electronic distributions and the nature of their intramolecular charge transfer (ICT) characteristics. The interaction between the solute molecule and the surrounding solvent molecules can significantly influence the absorption and emission spectra.

The photophysical properties of benzofuran derivatives are influenced by the solvent environment. rsc.orgresearchgate.net Generally, an increase in solvent polarity can lead to a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption (λabs) and emission (λem) wavelengths, depending on the nature of the electronic transition and the difference in dipole moment between the ground and excited states. For many benzofuran derivatives, a bathochromic shift is observed in more polar solvents, indicating a larger dipole moment in the excited state compared to the ground state. This is often attributed to an intramolecular charge transfer from the electron-rich benzofuran ring system to an electron-withdrawing substituent.

Research on various benzofuran analogs has demonstrated the impact of solvent polarity on their spectral properties. For instance, studies on benzofuran-pyrene hybrids have shown that while solvent polarity may not have a pronounced effect on the absorption or emission spectra of some derivatives, others exhibit noticeable changes. rsc.orgresearchgate.net In a study of (N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide), the absorption maximum was observed to shift in different solvents, indicating solvent-solute interactions. researchgate.net

The magnitude of the solvatochromic shift can also be influenced by the specific substituents on the benzofuran core. For example, the introduction of strong electron-donating or electron-withdrawing groups can enhance the ICT character and thus increase the sensitivity of the molecule's electronic spectra to the solvent environment. nih.gov In a study on chalcone (B49325) derivatives, the charge transfer band was found to be sensitive to the solvent, with different electronic transitions observed in ethanol (B145695) versus cyclohexane. nih.gov

The following interactive table presents representative data on the solvatochromic behavior of a benzofuran derivative, (N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide), in various solvents, illustrating the effect of solvent polarity on the absorption maximum.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λabs, nm) |

| Dioxane | 2.2 | 289 |

| Acetone (B3395972) | 20.7 | 296 |

| Chloroform | 4.8 | Not Specified |

| Methanol | 32.7 | 276 |

| DMSO | 46.7 | 296 |

Note: The data in this table is derived from a study on a specific benzofuran derivative and is presented here as an illustrative example of solvatochromic effects in this class of compounds. researchgate.net

The analysis of solvatochromic data, often with the help of theoretical models, allows for the determination of the change in dipole moment upon photoexcitation. This information is crucial for the design of new materials with specific photophysical properties for applications in areas such as molecular probes, sensors, and nonlinear optics. nih.gov

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive computational and theoretical examination of the chemical compound this compound, detailing its electronic structure, vibrational modes, excited states, and reactivity through advanced modeling techniques, does not appear to be available in published scientific literature. Despite the prevalence of computational chemistry in modern molecular analysis, a specific, in-depth study covering the requested analytical points for this particular molecule could not be located through extensive searches of scholarly databases.

Computational methods such as Density Functional Theory (DFT) and its time-dependent counterpart (TD-DFT) are standard tools for predicting molecular properties. These methods are routinely used to perform geometry optimization, analyze electronic structures, and calculate vibrational frequencies. Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a common approach to predict a molecule's reactivity and electronic transitions.

While general methodologies for these computational studies are well-established and have been applied to a wide array of benzofuran derivatives and other related aromatic aldehydes, a dedicated study applying this full suite of analyses to this compound is not publicly documented. Research on similar molecules, such as other substituted benzofurans or halogenated benzaldehydes, has been conducted, providing insights into the behavior of this class of compounds. For instance, studies on 1-benzofuran-2-carboxylic acid and 2-fluoro-4-bromobenzaldehyde have utilized DFT to compare calculated structural parameters and vibrational spectra with experimental data. However, the specific electronic and structural effects of the bromine atom at the 4-position combined with the carbaldehyde group at the 2-position of the benzofuran core require a dedicated computational investigation to generate the precise data requested.

Without a direct computational study on this compound, it is not possible to provide scientifically accurate data tables and detailed findings for the following specific areas:

Geometry Optimization and Electronic Structure Analysis: Specific bond lengths, bond angles, and dihedral angles for the optimized structure are not available.

Vibrational Frequency Calculations: A table of calculated vibrational modes and their corresponding frequencies cannot be generated.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States: Information on the electronic transition energies and oscillator strengths for this molecule has not been published.

HOMO-LUMO Energy Gaps and Reactivity Prediction: The precise energy values for the HOMO and LUMO, and the resulting energy gap used to predict chemical reactivity and kinetic stability, are unknown.

Charge Transfer Characterization: A detailed analysis of intramolecular charge transfer based on the nature of the frontier orbitals has not been performed.

Therefore, the creation of a detailed article adhering to the specified outline with scientifically accurate data and findings is not feasible at this time due to the absence of the necessary foundational research in the public domain.

Computational Chemistry and Theoretical Studies of 4 Bromobenzofuran 2 Carbaldehyde

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry used to visualize the charge distribution of a molecule in three-dimensional space. It is calculated by determining the electrostatic potential at the surface of a molecule, which is mapped onto the surface using a color spectrum. This map provides a guide to the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

The MEP map of 4-Bromobenzofuran-2-carbaldehyde is instrumental in predicting its reactive sites for both electrophilic and nucleophilic attacks.

Nucleophilic Sites: Regions with a negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to attack by electrophiles. In this compound, the most significant region of negative potential is expected to be located around the oxygen atom of the carbonyl group in the carbaldehyde function. This is due to the high electronegativity of oxygen and the presence of its lone pair electrons. The oxygen atom of the furan (B31954) ring would also exhibit a region of negative potential, making it a potential site for electrophilic interaction.

Electrophilic Sites: Conversely, regions with a positive electrostatic potential (typically colored in shades of blue) are electron-deficient and are prone to attack by nucleophiles. The hydrogen atom of the aldehyde group is expected to be a site of positive potential. Furthermore, the carbon atom of the carbonyl group will be highly electrophilic due to the polarization of the C=O bond. The area around the bromine atom may also exhibit a region of positive potential along the C-Br bond axis, known as a "sigma-hole," which can lead to halogen bonding interactions.

Table 1: Predicted Electrophilic and Nucleophilic Sites in this compound based on MEP Analysis

| Site Type | Predicted Location on Molecule | Color on MEP Map |

| Nucleophilic | Carbonyl Oxygen | Red |

| Nucleophilic | Furan Oxygen | Yellow/Orange |

| Electrophilic | Carbonyl Carbon | Blue |

| Electrophilic | Aldehyde Hydrogen | Light Blue |

| Electrophilic | Region around Bromine (Sigma-hole) | Light Blue |

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Noncovalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. The NCI index, often visualized using Reduced Density Gradient (RDG) analysis, is a powerful method for identifying and characterizing these weak interactions in real space. nih.govmdpi.com This analysis is based on the electron density (ρ) and its gradient (∇ρ).

RDG analysis plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density. This allows for the visualization of different types of noncovalent interactions as broad surfaces in 3D space.

Hydrogen Bonds: For this compound, strong attractive interactions, such as hydrogen bonds, would be visualized as distinct, low-density, low-gradient spikes in the RDG plot, corresponding to blue-colored isosurfaces between the aldehyde hydrogen and a suitable acceptor atom in an interacting molecule.

van der Waals Interactions: Weaker van der Waals forces, which would be prevalent in the crystal packing of this molecule, appear as broader, greenish-colored isosurfaces in the NCI plot. These interactions would be expected between the aromatic rings of adjacent molecules.

Steric Repulsion: Steric clashes or repulsive interactions are characterized by red-colored isosurfaces in regions where electron densities overlap, such as within the ring structures.

Halogen Bonding: A key feature for this molecule would be the potential for halogen bonding. The NCI/RDG analysis would be able to identify the attractive interaction between the electrophilic region (sigma-hole) on the bromine atom and a nucleophilic site on a neighboring molecule. This would appear as a greenish-blue isosurface.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a chemically intuitive description of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, including core electrons, lone pairs, and bonds.

For this compound, NBO analysis would provide detailed insights into its intramolecular electronic landscape.

Bonding Analysis: The analysis would characterize the nature of the chemical bonds, such as the C-Br, C=O, C-O, and C-C bonds, in terms of their hybridization and polarity. For instance, it would quantify the p-character of the hybrid orbitals forming the sigma and pi bonds in the aromatic system and the carbonyl group.

Hyperconjugation: A key aspect revealed by NBO analysis is hyperconjugation, which involves charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions stabilize the molecule. In this compound, significant hyperconjugative interactions would be expected, such as the delocalization of electron density from the lone pairs of the furan oxygen into the antibonding orbitals of adjacent C-C bonds, and from the lone pairs of the bromine atom into the aromatic ring's antibonding orbitals. The interaction between the π-system of the benzofuran (B130515) ring and the π* orbital of the carbonyl group would also be a significant stabilizing factor. The strength of these interactions is quantified by the second-order perturbation energy (E(2)).

Table 2: Expected Major Hyperconjugative Interactions in this compound from NBO Analysis

| Donor NBO | Acceptor NBO | Type of Interaction | Expected Stabilizing Effect |

| LP (O) of Furan | π* (C=C) | n → π | High |

| LP (Br) | σ (C-C of ring) | n → σ | Moderate |

| π (C=C of ring) | π (C=O) | π → π | High |

| σ (C-H) | σ (C-C) | σ → σ* | Low |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors are often calculated using conceptual Density Functional Theory (DFT).

For this compound, these descriptors would provide a quantitative measure of its chemical behavior:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental. EHOMO is related to the molecule's ability to donate electrons (nucleophilicity), while ELUMO relates to its ability to accept electrons (electrophilicity).

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO) and represent the energy required to remove an electron and the energy released when an electron is added, respectively.

Global Reactivity Descriptors: From I and A, several global reactivity indices can be calculated:

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large energy gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment (ω = χ²/2η).

Table 3: Quantum Chemical Descriptors and Their Significance for this compound

| Descriptor | Formula | Significance |

| EHOMO | - | Electron-donating ability |

| ELUMO | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron |

| Electronegativity (χ) | (I+A)/2 | Ability to attract electrons |

| Chemical Hardness (η) | (I-A)/2 | Resistance to charge transfer |

| Chemical Softness (S) | 1/η | Polarizability |

| Electrophilicity Index (ω) | χ²/2η | Global electrophilic nature |

Molecular Modeling and Docking Methodologies (Theoretical Interaction Studies)

Computational chemistry and theoretical studies, particularly molecular modeling and docking, have become indispensable tools in drug discovery and development. While specific molecular modeling and docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies employed for structurally similar benzofuran derivatives provide a robust framework for understanding its potential theoretical interactions. These studies offer insights into how this compound could be virtually screened and analyzed for its potential biological activities.

The primary goal of molecular docking is to predict the preferred orientation of a ligand when bound to a specific target receptor, usually a protein. This prediction is used to estimate the binding affinity and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For benzofuran derivatives, these studies have been crucial in identifying potential inhibitors for various enzymes and receptors.

Methodologies for theoretical interaction studies of bromobenzofuran derivatives typically involve several key steps. Initially, the three-dimensional structures of the ligands, such as derivatives of this compound, are constructed and optimized using computational chemistry software. The target protein's structure is often obtained from a protein data bank or modeled if an experimental structure is unavailable. The docking process then places the ligand into the binding site of the protein, and a scoring function is used to rank the different poses based on their predicted binding affinity.

For instance, in studies of bromobenzofuran-1,3,4-oxadiazole derivatives as potential inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13), molecular docking simulations were performed to predict binding affinities and identify key interacting residues. nih.gov Similarly, derivatives of 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole have been evaluated in silico against Asp kinase from Mycobacterium tuberculosis.

More advanced computational techniques like molecular dynamics (MD) simulations are often employed to provide a more dynamic picture of the ligand-receptor interactions. nih.gov MD simulations can assess the stability of the predicted binding pose over time and provide a more accurate estimation of the binding free energy. These simulations follow the atomic motions of the system, providing a deeper understanding of the conformational changes that may occur upon ligand binding.

The following tables summarize findings from molecular docking studies on compounds structurally related to this compound, illustrating the type of data generated in such theoretical investigations.

Table 1: Molecular Docking Results for Bromobenzofuran-1,3,4-oxadiazole Derivatives against M. tuberculosis Pks13 nih.gov

| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| BF1 | -13.5 | SER156, GLY157, LYS189 | Hydrogen Bond, Pi-Alkyl |

| BF2 | -14.2 | GLY157, LYS189, ALA190 | Hydrogen Bond, Hydrophobic |

| BF3 | -14.5 | SER156, LYS189, VAL192 | Hydrogen Bond, Pi-Sigma |

| BF4 | -14.8 | SER156, GLY157, LYS189 | Hydrogen Bond, Pi-Alkyl |

| BF5 | -13.9 | LYS189, ALA190, VAL192 | Hydrogen Bond, Hydrophobic |

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Molecular Dynamics Simulation Parameters for Bromobenzofuran Derivatives nih.gov

| Parameter | Value/Software |

| Simulation Software | GROMACS |

| Force Field | GROMOS96 |

| Water Model | SPC |

| Simulation Time | 100 ns |

| Analysis | RMSD, RMSF, Radius of Gyration |

These established computational methodologies demonstrate a clear path for the theoretical evaluation of this compound. By applying these in silico techniques, researchers can predict its potential biological targets, understand its binding mechanisms at an atomic level, and guide the synthesis of more potent and selective analogs.

Applications and Advanced Materials Science Potential of 4 Bromobenzofuran 2 Carbaldehyde

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The dual reactivity of 4-Bromobenzofuran-2-carbaldehyde, stemming from its aldehyde and aryl bromide functionalities, establishes it as a highly versatile building block for the synthesis of more complex heterocyclic systems. The aldehyde group at the 2-position is a prime site for condensation reactions, while the bromine atom at the 4-position can participate in a variety of cross-coupling reactions.

The aldehyde moiety readily reacts with nucleophiles such as amines, hydrazines, and active methylene (B1212753) compounds to form imines, hydrazones, and vinylogous systems, respectively. These intermediates can then undergo subsequent intramolecular cyclization to construct new fused or appended heterocyclic rings. For instance, condensation of related 2-acetyl-5-bromobenzofuran with various hydrazine (B178648) derivatives has been shown to produce hydrazones that serve as key precursors for 1,3,4-thiadiazoles, thiazolidinones, and thiazoles. sciepub.comsciepub.com This reactivity is directly analogous to the potential pathways for this compound.

Table 1: Potential Heterocyclic Synthesis Reactions from a Bromobenzofuran Aldehyde Core

| Reactant | Reagent(s) | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| 2-Acetyl-5-bromobenzofuran | Thiosemicarbazide | Thiosemicarbazone intermediate | Condensation |

| Thiosemicarbazone intermediate | Acetic Anhydride | N-acetyl-1,3,4-thiadiazole | Cyclization |

| Thiosemicarbazone intermediate | Ethyl bromoacetate | Thiazolidinone derivative | Cyclocondensation |

This table illustrates synthetic pathways demonstrated with 2-acetyl-5-bromobenzofuran, which are analogous to the potential reactions of this compound. sciepub.comsciepub.com

Furthermore, the bromine atom allows for the introduction of various substituents onto the benzene (B151609) ring via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govacs.org This enables the fusion or linkage of the benzofuran (B130515) scaffold to other aromatic or unsaturated systems, significantly expanding the molecular diversity achievable from this single precursor.

Precursor in Polymer Chemistry and Functional Materials Synthesis

The bifunctional nature of this compound makes it a promising monomer for the synthesis of functional polymers through polycondensation reactions. farabi.university The aldehyde group can participate in reactions like Knoevenagel polycondensation, where it reacts with a compound containing an active methylene group, such as a bis(cyanoacetate) monomer. researchgate.net This process can yield donor-acceptor polymers where the electron-rich benzofuran unit acts as the donor and the groups derived from the cyanoacetate (B8463686) act as acceptors. researchgate.net Such polymers are of interest for their electronic and optical properties.

Additionally, the aryl bromide provides a handle for polymerization via cross-coupling mechanisms. For example, Yamamoto or Suzuki polycondensation could be employed to create fully conjugated polymers where the benzofuran units are linked through their 4-position, leading to materials with extended π-systems suitable for various applications in materials science.

Table 2: Potential Polymerization Pathways for this compound

| Polymerization Type | Co-monomer/Reaction Condition | Key Functional Group(s) Involved | Potential Polymer Type |

|---|---|---|---|

| Knoevenagel Polycondensation | Bis(cyanoacetate) derivative | Aldehyde | Donor-Acceptor Main-Chain Polymer |

| Suzuki Polycondensation | Aryldiboronic acid or ester | Bromo group | Conjugated Polymer |

| Heck Polycondensation | Alkene | Bromo group | Conjugated Polymer |

Potential in Organic Electronics and Optoelectronic Devices

Benzofuran and its derivatives are recognized as important scaffolds in the field of organic electronics due to their rigid, planar, and electron-rich nature. acs.org These characteristics facilitate intermolecular π-π stacking and efficient charge transport, which are crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org Benzofuran derivatives containing thiophene (B33073) rings, for example, have been successfully used in the construction of high-performance photoelectronic devices. acs.org

This compound serves as a key building block for creating larger, custom-designed π-conjugated systems for these applications. The aldehyde and bromo groups are synthetic handles to build more complex molecules with tailored electronic properties. For example, the aldehyde can be used to introduce strong acceptor groups via Knoevenagel condensation, while the bromo-substituent can be used in Suzuki or Stille couplings to link the benzofuran to other aromatic systems, effectively tuning the HOMO/LUMO energy levels of the final molecule. researchgate.net The derivatization of carbazole (B46965) molecules, another important class of materials for optoelectronics, often involves altering their structure with functional groups to modify electrical and optical properties, a strategy directly applicable to this compound. researchgate.net

Ligand and Catalyst Component Design

The benzofuran scaffold can be incorporated into the structure of ligands for transition metal catalysis. The presence of heteroatoms and an aromatic system allows for coordination with metal centers. In this compound, the functional groups provide convenient points for elaboration into more complex ligand structures.

For example, the aldehyde group can be readily converted into a Schiff base by condensation with a primary amine. If the amine contains another donor atom (e.g., pyridine, phosphine), a bidentate or tridentate ligand can be synthesized. This approach allows for the creation of a library of ligands with varied steric and electronic properties. The bromine atom can be substituted with other functional groups, such as phosphines, via lithiation and subsequent reaction with a chlorophosphine, a common method for synthesizing phosphine (B1218219) ligands. These tailored ligands can then be complexed with metals like palladium, nickel, or rhodium to create catalysts for a variety of organic transformations. researchgate.netmdpi.com The use of palladium catalysts with specialized ligands is common in achieving challenging chemical transformations, and benzofuran-derived ligands show potential in this area. researchgate.netunicatt.it

Structure-Property Relationship Studies (non-biological focus)

This compound is an excellent model compound for studying non-biological structure-property relationships in heterocyclic systems. The precise placement of an electron-withdrawing bromine atom at the 4-position and another electron-withdrawing aldehyde group at the 2-position significantly influences the electronic distribution within the benzofuran ring system.

Studies on such molecules can provide fundamental insights into:

Electronic Effects: How the interplay between the inductive and resonance effects of the substituents modulates the electron density, aromaticity, and reactivity of the heterocyclic core.

Physicochemical Properties: The impact of substitution on properties such as melting point, solubility, crystal packing, and spectroscopic characteristics (UV-Vis absorption, fluorescence). The presence of halogens is known to affect the physicochemical features of the benzofuran core. nih.gov

Molecular Conformation: Analysis of the crystal structure can reveal information about planarity, bond lengths, and intermolecular interactions (e.g., halogen bonding, π-π stacking), which are critical for designing materials with specific solid-state properties. For related molecules, the dihedral angle between the benzofuran and other attached rings is a key conformational feature. researchgate.net

By systematically modifying the substituents and studying the resulting changes, a deeper understanding of how molecular structure dictates material function can be achieved, guiding the rational design of new functional materials.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable practices. This paradigm shift directly impacts the synthesis of compounds like 4-Bromobenzofuran-2-carbaldehyde. Future research will likely focus on developing synthetic routes that are not only high-yielding but also environmentally benign.

Key areas of development include:

Catalysis: The use of transition metal catalysts, such as palladium and copper, has been instrumental in benzofuran (B130515) synthesis. nih.govacs.org Future efforts will likely concentrate on developing more efficient and recyclable catalysts. This includes the use of palladium-linked activated carbon fibers, which offer high resistance to harsh chemicals and temperatures. acs.org Additionally, the exploration of nickel-based catalysts presents a promising and more economical alternative. acs.org The development of ligand-free catalytic systems, which simplify reaction setups and reduce costs, is another area of active research. elsevier.es

Green Solvents: Traditional organic solvents often pose environmental and health risks. The use of greener alternatives like deep eutectic solvents (DES) is gaining traction. nih.govacs.org These solvents are known for their ability to stabilize polar intermediates and accelerate reaction rates. acs.org Water, being the most environmentally friendly solvent, is also being explored for benzofuran synthesis, particularly in combination with benign co-solvents like 2-propanol or acetone (B3395972) to minimize the use of organic solvents. elsevier.es

One-Pot Syntheses: One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. nih.govresearchgate.net The development of novel one-pot procedures for the synthesis of this compound and its derivatives will be a key focus. This includes tandem reactions that combine different catalytic processes, such as Heck reactions followed by oxidative cyclization. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly reduce reaction times and improve yields in organic synthesis. nih.gov Their application to the synthesis of this compound could lead to more efficient and sustainable processes. nih.gov

Exploration of Novel Reactivity and Chemical Transformations

The aldehyde and bromo-substituents on the benzofuran core of this compound offer a rich playground for exploring novel chemical reactions and transformations. This opens up avenues for the synthesis of a diverse range of new molecules with potentially valuable properties.

Future research in this area may involve:

C-H Functionalization: Direct C-H functionalization is a powerful tool in organic synthesis that allows for the modification of molecules without the need for pre-functionalized starting materials. nih.gov Exploring the C-H functionalization of the benzofuran ring in this compound could lead to the synthesis of novel derivatives with unique substitution patterns.

Domino Reactions: Domino reactions, also known as cascade or tandem reactions, involve a series of intramolecular transformations that lead to the formation of complex molecules from simple starting materials. nih.gov The development of new domino reactions involving this compound could provide efficient access to complex heterocyclic systems.

Multi-component Reactions: Multi-component reactions, in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, are highly desirable for their atom economy and efficiency. Designing new multi-component reactions that utilize this compound as a key building block is a promising area of research.

Photoredox Catalysis: This emerging field of catalysis uses visible light to drive chemical reactions. Exploring the use of photoredox catalysis to mediate novel transformations of this compound could open up new synthetic possibilities that are not accessible through traditional methods.

Advanced Characterization Techniques and Computational Modeling

A deep understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Advanced characterization techniques and computational modeling play a pivotal role in this endeavor.

Future research will increasingly rely on:

2D NMR Spectroscopy: Techniques like 2D 1H-1H NOESY NMR are invaluable for elucidating the precise three-dimensional structure of molecules, which is essential for understanding their biological activity and other properties. researchgate.net

X-ray Crystallography: This technique provides definitive information about the solid-state structure of molecules, including bond lengths, bond angles, and intermolecular interactions. This information is critical for understanding the packing of molecules in materials and for designing new crystalline materials with desired properties.

Computational Modeling: Computational methods, such as Density Functional Theory (DFT) and molecular docking, are becoming increasingly powerful tools for predicting the properties and behavior of molecules. researchgate.netbuchhandlungschwartz.de These methods can be used to:

Predict the reactivity of this compound in different chemical reactions.

Simulate the interaction of its derivatives with biological targets, such as enzymes and receptors, to guide the development of new drugs. researchgate.netresearchgate.net

Predict the electronic and optical properties of materials based on this compound for applications in organic electronics.

Unexplored Applications in Materials Science and Advanced Technologies

The unique electronic and photophysical properties of the benzofuran scaffold suggest that this compound and its derivatives could find applications in a variety of advanced technologies.

Emerging areas of application include:

Organic Electronics: Benzofuran derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.orgingentaconnect.comnih.gov The bromine and aldehyde functionalities of this compound provide handles for further chemical modification to tune its electronic properties and incorporate it into larger conjugated systems suitable for these applications. Research is ongoing to develop furan-based semiconductor materials for use in organic solar cells. nih.govresearchgate.net

Sensors: The reactivity of the aldehyde group can be exploited to develop chemosensors for the detection of specific analytes. For example, the aldehyde can react with certain amines or other nucleophiles, leading to a change in the fluorescence or color of the molecule, which can be used for sensing applications.

Functional Dyes: The benzofuran core can act as a chromophore, and by modifying the substituents on the ring, the color and photophysical properties of the molecule can be tuned. This makes this compound a potential building block for the synthesis of novel functional dyes for applications in areas such as imaging, labeling, and data storage.

Luminophores: The development of small organic luminophores with "clickable" azide (B81097) functionalities allows for their targeted covalent attachment to larger structures, which is of great interest for various applications. beilstein-journals.org

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products